molecular formula C17H12BrN3O2 B12626830 Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester

Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester

Cat. No.: B12626830
M. Wt: 370.2 g/mol
InChI Key: VLTSJHJJKODINW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a complex organic compound that features a benzoic acid moiety linked to a pyrrolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor, followed by cyano group introduction through nucleophilic substitution. The final esterification step involves the reaction of the benzoic acid derivative with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolopyridine moiety is crucial for these interactions, as it can form hydrogen bonds and hydrophobic interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
  • Benzoic acid, 4-(5-fluoro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester

Uniqueness

Compared to its analogs, benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine .

Properties

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

ethyl 4-(5-bromo-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoate

InChI

InChI=1S/C17H12BrN3O2/c1-2-23-17(22)11-3-5-14(6-4-11)21-10-12(8-19)15-7-13(18)9-20-16(15)21/h3-7,9-10H,2H2,1H3

InChI Key

VLTSJHJJKODINW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N

Origin of Product

United States

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